molecular formula C11H11NOS B14353207 3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole CAS No. 90328-97-5

3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole

Katalognummer: B14353207
CAS-Nummer: 90328-97-5
Molekulargewicht: 205.28 g/mol
InChI-Schlüssel: QVBIMSCDTYXRNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole is a heterocyclic compound that features a thieno[2,3-d][1,2]oxazole core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole typically involves the reaction of phenyl-substituted thieno[2,3-d][1,2]oxazole precursors with various reagents under controlled conditions. One common method involves the use of electron-deficient alkynes in a domino reaction with tetrahydrothieno[3,2-c]pyridines . The reaction conditions often include refluxing in solvents such as methanol or 2-propanol to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would likely be applied to produce this compound efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the thieno[2,3-d][1,2]oxazole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Wissenschaftliche Forschungsanwendungen

3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Phenyl-3a,4,6,6a-tetrahydro-furo[3,4-d]isoxazole
  • 3-(2,4,6-trimethylphenyl)-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole

Uniqueness

3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole is unique due to its specific thieno[2,3-d][1,2]oxazole core structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

90328-97-5

Molekularformel

C11H11NOS

Molekulargewicht

205.28 g/mol

IUPAC-Name

3-phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole

InChI

InChI=1S/C11H11NOS/c1-2-4-8(5-3-1)10-11-9(13-12-10)6-7-14-11/h1-5,9,11H,6-7H2

InChI-Schlüssel

QVBIMSCDTYXRNG-UHFFFAOYSA-N

Kanonische SMILES

C1CSC2C1ON=C2C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.